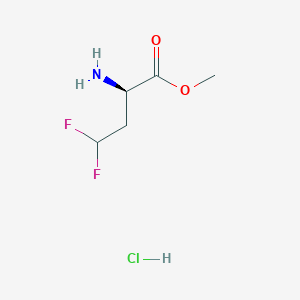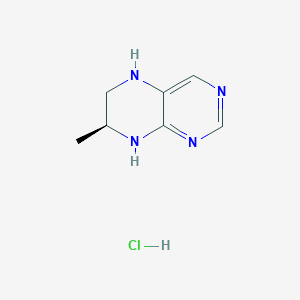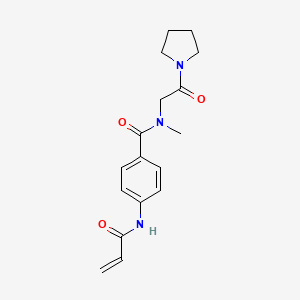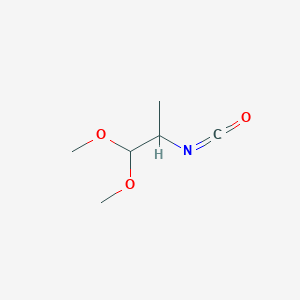![molecular formula C24H24N4O2S B2404151 (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852132-75-3](/img/structure/B2404151.png)
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist at the alpha1-adrenergic receptors . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from responding to other substances, potentially leading to various therapeutic effects.
Biochemical Pathways
Alpha1-adrenergic receptors, which this compound may target, are involved in numerous neurodegenerative and psychiatric conditions . Therefore, the compound could potentially influence these pathways.
Pharmacokinetics
The compound’s solubility in dmso is reported to be 1667 mg/mL (3700 mM; ultrasonic and warming and heat to 60°C) , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it could have effects on neurological conditions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and light. The compound is reported to be stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it should be kept in a dark place , indicating that it may be sensitive to light.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-17-22(31-24-25-21(16-28(17)24)18-6-4-3-5-7-18)23(29)27-14-12-26(13-15-27)19-8-10-20(30-2)11-9-19/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUHFMYRSCYZFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)



![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)
![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2404089.png)

![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)
